BMS-688521

Übersicht

Beschreibung

BMS 688521 ist ein potenter, oral wirksamer Inhibitor der Interaktion zwischen Leukozyten-Funktions-assoziiertem Antigen-1 (LFA-1) und interzellulärem Adhäsionsmolekül-1 (ICAM-1). Dieser niedermolekulare Antagonist hat potenzielle entzündungshemmende Aktivität und wird in erster Linie in Forschungsumgebungen eingesetzt, um seine Auswirkungen auf Immunreaktionen zu untersuchen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BMS 688521 umfasst mehrere Schritte, darunter die Bildung einer Triazaspirostruktur. Die wichtigsten Schritte sind:

- Bildung des Triazaspirokerns.

- Einführung der Cyanophenyl- und Dichlorphenylgruppen.

- Endgültige Kupplung mit Pyridincarbonsäure.

Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für BMS 688521 nicht weit verbreitet sind, würde die Synthese wahrscheinlich eine Skalierung der Laborverfahren mit Optimierungen für Ausbeute und Reinheit umfassen. Dies würde die Verwendung von großtechnischen Reaktoren, Reinigungssystemen und strengen Qualitätskontrollmaßnahmen zur Gewährleistung von Konsistenz und Sicherheit umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BMS 688521 unterliegt in erster Linie:

Substitutionsreaktionen: Einführung verschiedener funktioneller Gruppen.

Oxidations- und Reduktionsreaktionen: Änderung des Oxidationszustands der Verbindung.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Beinhalten oft Reagenzien wie Halogenide und Basen.

Oxidationsreaktionen: Verwenden von Oxidationsmitteln wie Kaliumpermanganat.

Reduktionsreaktionen: Setzen Reduktionsmittel wie Lithiumaluminiumhydrid ein.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von BMS 688521, die verwendet werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen und seine pharmakologischen Eigenschaften zu optimieren .

Wissenschaftliche Forschungsanwendungen

BMS-688521 exhibits significant inhibitory effects on the LFA-1/ICAM-1 interaction, with reported IC50 values of 2.5 nM in human umbilical vein endothelial cells (HUVEC) and 78 nM in mouse-specific adhesion assays . This inhibition has implications for reducing leukocyte adhesion and accumulation at sites of inflammation, making it a candidate for treating conditions characterized by excessive immune responses.

Therapeutic Applications

This compound has been explored for several therapeutic applications:

- Autoimmune Diseases : Due to its ability to modulate immune responses, this compound has potential applications in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Its inhibition of leukocyte adhesion could reduce tissue damage caused by immune cell infiltration.

- Allergic Inflammation : The compound's effectiveness in reducing eosinophil accumulation suggests its utility in managing allergic conditions like asthma and allergic rhinitis .

- Transplant Rejection : By inhibiting T-cell activation and migration, this compound may play a role in preventing transplant rejection, enhancing graft survival rates.

Study 1: Eosinophilic Lung Inflammation Model

In a mouse model of allergic eosinophilic lung inflammation, administration of this compound significantly reduced eosinophil counts in lung tissues compared to control groups. This study highlights the compound's potential to mitigate allergic responses through targeted inhibition of LFA-1 .

Study 2: In Vitro Potency Comparison

A comparative analysis between this compound and its predecessor BMS-587101 demonstrated that this compound exhibited a 4 to 8-fold improvement in potency against human LFA-1 due to enhanced binding interactions with the receptor. This study emphasizes the advancements made in drug design leading to more effective therapeutic candidates .

Wirkmechanismus

BMS 688521 exerts its effects by inhibiting the interaction between leukocyte function-associated antigen-1 and intercellular adhesion molecule-1. This inhibition prevents the adhesion of leukocytes to endothelial cells, thereby reducing inflammation. The molecular targets include the binding sites on LFA-1 and ICAM-1, and the pathways involved are primarily related to immune cell signaling .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BT100: Ein Aptamer, das die Interaktion von von-Willebrand-Faktor mit dem Blutplättchen-Glykoprotein hemmt.

Cyclo (Ala-Arg-Gly-Asp-Mamb): Ein selektiver Antagonist des RGD-Peptids.

Cyclo (Gly-Arg-Gly-Asp-Ser-Pro): Ein RGD-haltiges inhibitorisches Peptid.

Einzigartigkeit

BMS 688521 ist aufgrund seiner hohen Potenz und oralen Aktivität als Inhibitor der LFA-1/ICAM-1-Interaktion einzigartig. Seine Wirksamkeit bei der Reduzierung der Eosinophilenansammlung in Lungenentzündungsmodellen hebt es von anderen ähnlichen Verbindungen ab .

Biologische Aktivität

BMS-688521 is a small molecule identified as a potent inhibitor of the leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction. This compound has garnered attention in immunology and therapeutic research due to its ability to modulate immune responses by disrupting critical protein-protein interactions.

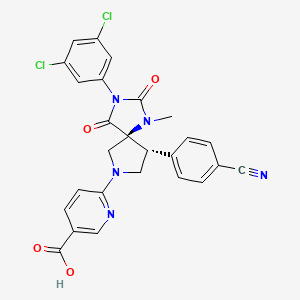

Chemical Structure and Properties

Chemical Name: 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4,4]non-7-yl]-3-pyridinecarboxylic acid

Molecular Weight: 536.37 g/mol

Purity: ≥98%

This compound functions primarily as an allosteric modulator that inhibits the LFA-1/ICAM-1 interaction, which is pivotal for leukocyte adhesion and migration. The compound exhibits an IC50 of 2.5 nM in human umbilical vein endothelial cells (HUVEC) adhesion assays and 78 nM in mouse-specific adhesion assays, indicating its high potency in disrupting cell adhesion processes essential for immune cell trafficking .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits eosinophil accumulation in the lungs during allergic inflammation models in mice. This suggests its potential therapeutic application in conditions characterized by excessive eosinophilic responses, such as asthma and other allergic diseases .

In Vivo Studies

Preclinical studies indicate that this compound exhibits efficacy at a dosage of 1 mg/kg BID (twice daily) in mouse models of allergic inflammation. This dosage effectively reduces eosinophil levels and mitigates inflammation, supporting its role as a promising candidate for further development in treating allergic diseases .

Data Table: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Target Interaction | LFA-1/ICAM-1 |

| IC50 (HUVEC) | 2.5 nM |

| IC50 (Mouse Assay) | 78 nM |

| Efficacy Dose (Mouse) | 1 mg/kg BID |

| Effect on Eosinophils | Inhibits accumulation |

Case Studies and Applications

This compound's mechanism has been studied in various contexts, particularly focusing on its potential to treat autoimmune diseases and conditions involving chronic inflammation. The following case studies highlight its application:

- Asthma Models : In murine models of asthma, this compound significantly reduced airway hyperresponsiveness and eosinophilic infiltration, demonstrating its therapeutic potential for managing asthma symptoms.

- Autoimmune Disorders : Research indicates that inhibiting LFA-1 can reduce the severity of autoimmune conditions by limiting T-cell migration to inflamed tissues.

- Transplant Rejection : this compound may also play a role in reducing transplant rejection rates by modulating immune responses through the inhibition of LFA-1 interactions.

Eigenschaften

IUPAC Name |

6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILGMDXLRPEBNH-HFZDXXHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893397-44-9 | |

| Record name | BMS-688521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893397449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-688521 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LDS4H73C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.